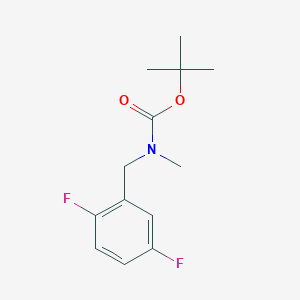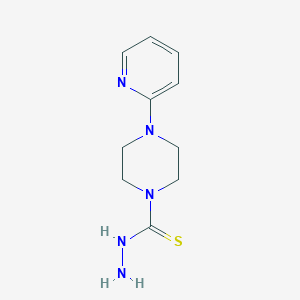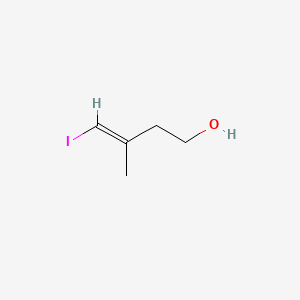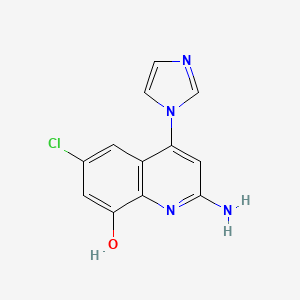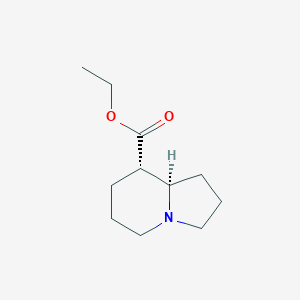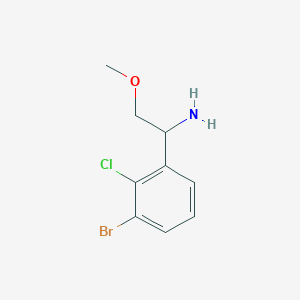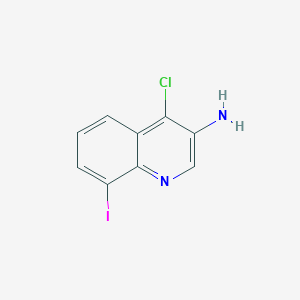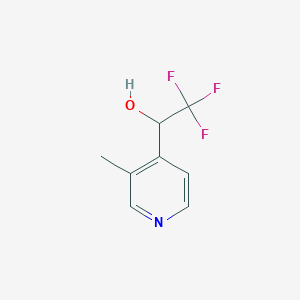![molecular formula C13H22N2O3 B12970704 (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (5-oxo-4-azaspiro[26]nonan-6-yl)carbamate is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route starts with the condensation of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biology: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
Uniqueness
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-[(6S)-5-oxo-4-azaspiro[2.6]nonan-6-yl]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)14-9-5-4-6-13(7-8-13)15-10(9)16/h9H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
InChI Key |
ZDSPDSBXDODGRI-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC2(CC2)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2(CC2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



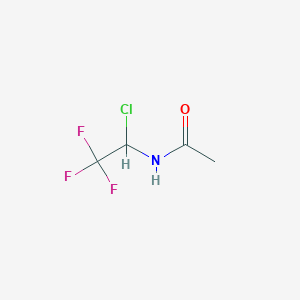
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
